N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine
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Overview
Description
N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyridine ring substituted with a methyl group and an amine group, along with a fluorinated oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine typically involves multiple steps, starting with the preparation of the fluorinated oxolane ring and the pyridine derivative. One common method involves the reaction of 4-methylpyridin-2-amine with a fluorinated oxolane precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine or pyridine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or oxolane rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine or oxolane compounds.
Scientific Research Applications
N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a pharmacological tool.
Mechanism of Action
The mechanism by which N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine can be compared with other similar compounds, such as:
N-(4-fluorooxolan-3-yl)naphthalene-1-sulfonamide: This compound features a similar fluorinated oxolane ring but differs in the aromatic ring structure.
4-methylpyridin-2-amine: This compound lacks the fluorinated oxolane ring, making it less complex and potentially less versatile in certain applications.
The uniqueness of this compound lies in its combination of a fluorinated oxolane ring and a substituted pyridine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-fluorooxolan-3-yl)-4-methylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c1-7-2-3-12-10(4-7)13-9-6-14-5-8(9)11/h2-4,8-9H,5-6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRWOVFVFUTUDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2COCC2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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